molecular formula C7H3ClF3NO5S B6617776 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1548532-13-3

4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6617776
CAS No.: 1548532-13-3
M. Wt: 305.62 g/mol
InChI Key: PKADMQPIEYWUIJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a complex organic compound characterized by its multiple functional groups, including difluoromethoxy, fluoro, nitro, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivatives. One common approach is to start with 4-(difluoromethoxy)benzene, which undergoes nitration to introduce the nitro group at the 5-position. Subsequent fluorination introduces the fluoro group at the 2-position, followed by sulfonylation to attach the sulfonyl chloride group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.

  • Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrate esters, nitroso compounds.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Sulfonamides, sulfonic acids.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It can be employed in biochemical studies to investigate enzyme inhibition or as a probe to study biological systems.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)benzene

  • 2-Fluoro-5-nitrobenzene

  • 4-(Difluoromethoxy)-5-nitrobenzene-1-sulfonyl chloride

Uniqueness: 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its difluoromethoxy and fluoro groups, which can significantly alter its chemical reactivity and physical properties compared to similar compounds.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADMQPIEYWUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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